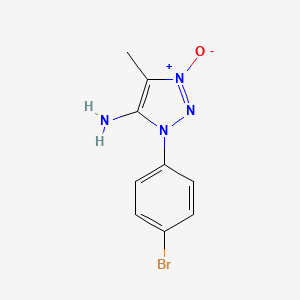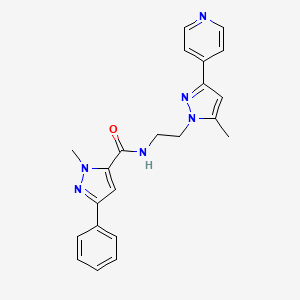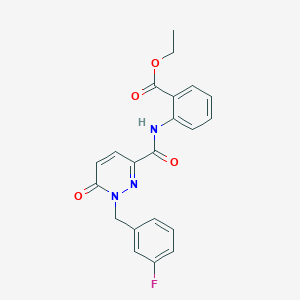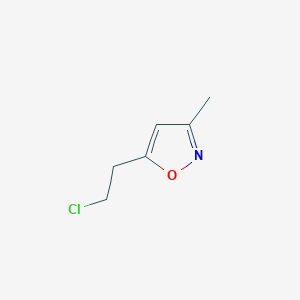
5-(2-chloroethyl)-3-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloroethyl)-3-methyl-1,2-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chloroethyl group and a methyl group attached to the oxazole ring
Aplicaciones Científicas De Investigación
5-(2-chloroethyl)-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The biochemical pathways affected by such compounds generally involve DNA synthesis and repair . The pharmacokinetics of these compounds can vary, but they are typically designed to be readily absorbed and distributed throughout the body .
The molecular and cellular effects of these compounds generally involve DNA damage, which can lead to cell death if the damage is too severe to be repaired . The action environment can influence the compound’s action and stability. For example, the presence of other chemicals, pH levels, and temperature can affect a compound’s efficacy and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-3-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethylamine with a suitable diketone or ketoester under acidic or basic conditions to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-chloroethyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted oxazoles, azides, thiocyanates, and reduced heterocycles, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-chloroethylamine: A precursor in the synthesis of 5-(2-chloroethyl)-3-methyl-1,2-oxazole.
3-methyl-1,2-oxazole: Lacks the chloroethyl group but shares the oxazole ring structure.
5-(2-chloroethyl)-1,2,4-oxadiazole: Contains a similar chloroethyl group but has a different heterocyclic ring.
Uniqueness
This compound is unique due to the combination of its chloroethyl and methyl substituents on the oxazole ring. This specific structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5-(2-chloroethyl)-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUQXZRISQBVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2609401.png)
![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)
![ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)
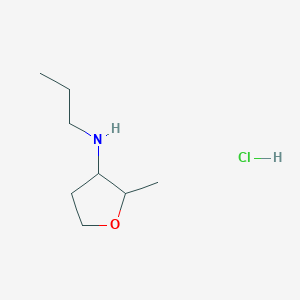
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2609411.png)
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609412.png)
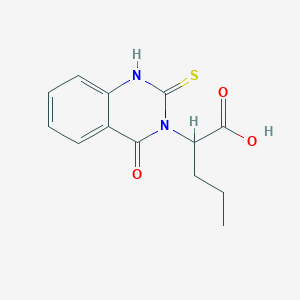
![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)

![methyl 1H-thieno[3,4-d]imidazole-4-carboxylate](/img/structure/B2609418.png)
![1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2609419.png)
